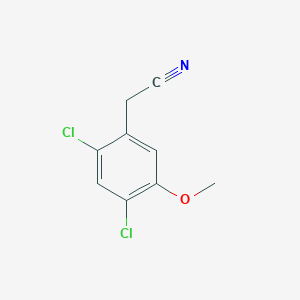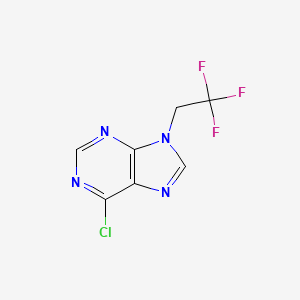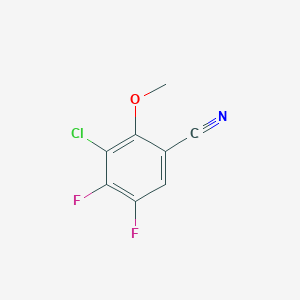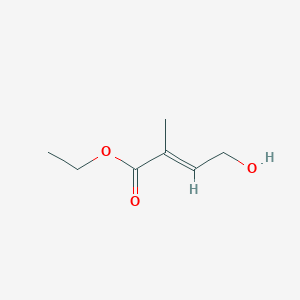
ethyl (E)-4-hydroxy-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a double bond in the E-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be achieved through several methods. One common approach is the esterification of 4-hydroxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: The double bond can be reduced to form ethyl 4-hydroxy-2-methylbutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: Ethyl 4-hydroxy-2-methylbutanoate.
Substitution: Ethyl 4-chloro-2-methylbut-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is employed in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl 4-hydroxybutanoate: Similar in structure but lacks the double bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the E-configuration of the double bond, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h4,8H,3,5H2,1-2H3/b6-4+ |
Clave InChI |
PLKAMKXQJQQXJV-GQCTYLIASA-N |
SMILES isomérico |
CCOC(=O)/C(=C/CO)/C |
SMILES canónico |
CCOC(=O)C(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
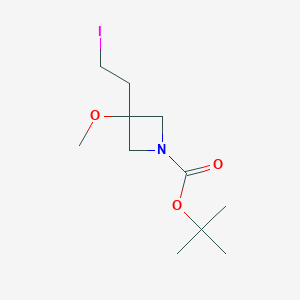
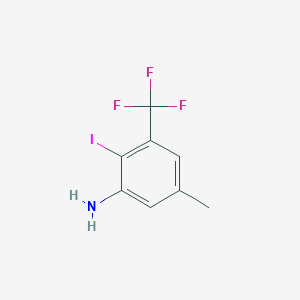


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
